molecular formula C23H20N4 B5312583 N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine

N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine

Cat. No. B5312583
M. Wt: 352.4 g/mol
InChI Key: COGKIOJPDFSLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine, also known as DPA-T, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPA-T is a triazine-based fluorescent probe that has been used as a marker for the detection of various biological molecules, including proteins, nucleic acids, and lipids.

Mechanism of Action

N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine works by binding to specific biomolecules through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. Upon binding, N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine undergoes a conformational change that results in an increase in fluorescence intensity. The mechanism of action of N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited fluorophore to a nearby acceptor molecule.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has been shown to be non-toxic and non-cytotoxic to cells at concentrations used for fluorescent labeling. However, it is important to note that the effects of N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine on biological systems have not been extensively studied, and further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine as a fluorescent probe is its high sensitivity and specificity for biomolecules. It has been shown to be highly selective for certain proteins and nucleic acids, and can be used to detect low concentrations of these molecules in biological samples. Additionally, N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine is relatively easy to synthesize and purify, making it a cost-effective option for research purposes.
However, there are also some limitations to using N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine in lab experiments. One limitation is that it requires the use of a fluorescence microscope or spectrofluorometer for detection, which can be expensive and not readily available in all labs. Additionally, N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine may not be suitable for all types of biomolecules, and further research is needed to determine its specificity for different targets.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine. One area of interest is the development of new fluorescent probes based on the structure of N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine, with improved sensitivity and specificity for different biomolecules. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine on biological systems. Finally, N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine could be used in combination with other imaging techniques, such as electron microscopy, to provide a more comprehensive understanding of the structure and function of biomolecules in cells.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine involves the reaction of 2,4-dimethylphenylamine with 1,2,4-triazine-3,5-dione, followed by the reaction of the resulting intermediate with benzophenone. The final product is obtained after purification through column chromatography. The yield of N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine is approximately 70%, and the purity is greater than 95%.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has been widely used as a fluorescent probe in scientific research. It has been used to detect the presence of various biomolecules, including proteins, nucleic acids, and lipids. N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has been shown to bind specifically to certain proteins, such as bovine serum albumin, and can be used to monitor protein-protein interactions. Additionally, N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has been used to detect the presence of nucleic acids in biological samples, such as DNA and RNA. It has also been used to study the distribution of lipids in cell membranes.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4/c1-16-13-14-20(17(2)15-16)24-23-25-21(18-9-5-3-6-10-18)22(26-27-23)19-11-7-4-8-12-19/h3-15H,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGKIOJPDFSLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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